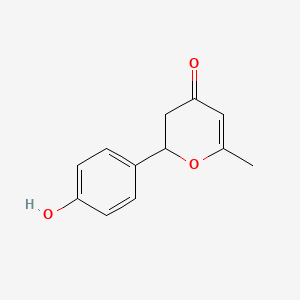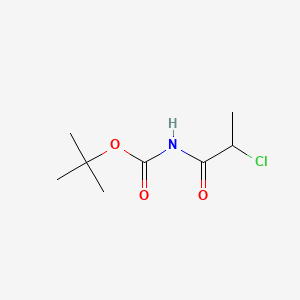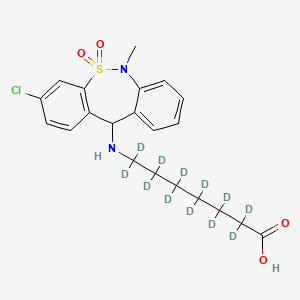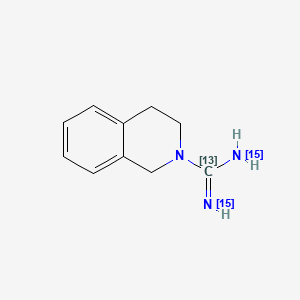
Debrisoquin-13C,15N2 Hemisulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Debrisoquin-13C,15N2 Hemisulfate is a stable isotope-labeled compound used primarily in scientific research. It is an isotope-labeled version of Debrisoquin, an antihypertensive drug similar to guanethidine. The compound is characterized by the presence of carbon-13 and nitrogen-15 isotopes, which make it particularly useful in various analytical and research applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Debrisoquin-13C,15N2 Hemisulfate involves the incorporation of carbon-13 and nitrogen-15 isotopes into the Debrisoquin molecule. The synthetic route typically starts with the preparation of isotope-labeled precursors, followed by their incorporation into the Debrisoquin structure through a series of chemical reactions. The reaction conditions often involve the use of specific reagents and catalysts to ensure the selective incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using isotope-labeled starting materials, followed by purification steps such as crystallization and chromatography. The final product is then subjected to rigorous quality control measures to confirm its isotopic composition and chemical purity .
化学反应分析
Types of Reactions
Debrisoquin-13C,15N2 Hemisulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and substituted analogs. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm their structures.
科学研究应用
Debrisoquin-13C,15N2 Hemisulfate has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Debrisoquin and its metabolites.
Biology: Employed in metabolic studies to trace the pathways and transformations of Debrisoquin in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Debrisoquin.
作用机制
Debrisoquin-13C,15N2 Hemisulfate exerts its effects by inhibiting or interfering with the release and distribution of norepinephrine at the sympathetic neuroeffector junction. It is taken up by norepinephrine transporters and becomes concentrated in norepinephrine transmitter vesicles, replacing norepinephrine in these vesicles. This leads to a gradual depletion of norepinephrine stores in the nerve endings, thereby reducing sympathetic nervous system activity .
相似化合物的比较
Similar Compounds
Debrisoquine: The unlabelled version of Debrisoquin-13C,15N2 Hemisulfate, used for similar applications but without the isotopic labeling.
Guanethidine: Another antihypertensive drug with similar effects but different chemical structure and mechanism of action.
Uniqueness
The uniqueness of this compound lies in its isotopic labeling, which allows for precise tracking and analysis in various research applications. The incorporation of carbon-13 and nitrogen-15 isotopes makes it particularly valuable in studies involving mass spectrometry and NMR spectroscopy, providing detailed insights into the compound’s behavior and transformations .
属性
IUPAC Name |
3,4-dihydro-1H-isoquinoline-2-(15N2)carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c11-10(12)13-6-5-8-3-1-2-4-9(8)7-13/h1-4H,5-7H2,(H3,11,12)/i10+1,11+1,12+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPGJSVJDAJRLW-OVOUXGLMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)[13C](=[15NH])[15NH2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


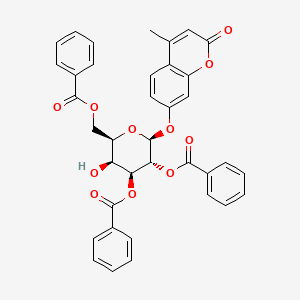
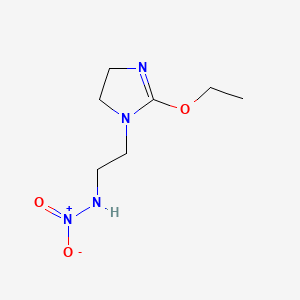

![Tert-butyl N-[(2S)-3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-YL)propan-2-YL]-N-methylcarbamate](/img/structure/B563102.png)
